Product packaging for Bromo-PEG1-NH2 hydrobromide(Cat. No.:CAS No. 2287287-20-9)

Bromo-PEG1-NH2 hydrobromide

Cat. No.: B2435820
CAS No.: 2287287-20-9
M. Wt: 248.94 g/mol
InChI Key: VYSWRGGDSXELHO-UHFFFAOYSA-N
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Description

Bromo-PEG1-NH2 hydrobromide is a heterobifunctional reagent featuring a bromide group and a primary amine group, separated by a short polyethylene glycol (PEG) spacer. The amine group is supplied as a stable hydrobromide salt. This compound is designed as a versatile building block for bioconjugation and the synthesis of more complex molecular constructs. Its core research value lies in creating PEGylated biomolecules and drug delivery systems. The bromide terminus is a reactive handle that can undergo nucleophilic substitution reactions with thiols, amines, or alcohols, facilitating the attachment of target molecules. The amine group, once deprotected, can be readily conjugated to carboxylic acids or other functional groups. This controlled stoichiometry is crucial in the development of targeted therapeutics and drug carriers. PEG linkers are widely used to improve the pharmacokinetic properties of therapeutic agents; they enhance water solubility, reduce immunogenicity, and increase circulatory half-life by shielding the conjugated molecule. This makes them invaluable in optimizing peptides, proteins, and oligonucleotides for in vivo applications. Furthermore, heterobifunctional PEG linkers like Bromo-PEG1-NH2 are essential tools in the growing field of antibody-drug conjugates (ADCs) and targeted protein degradation, enabling the precise assembly of complex molecules. This product is intended for research applications and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H11Br2NO B2435820 Bromo-PEG1-NH2 hydrobromide CAS No. 2287287-20-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-bromoethoxy)ethanamine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10BrNO.BrH/c5-1-3-7-4-2-6;/h1-4,6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYSWRGGDSXELHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCBr)N.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11Br2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2287287-20-9
Record name 2-(2-bromoethoxy)ethan-1-amine hydrobromide
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Synthetic Methodologies and Reaction Pathways of Bromo Peg1 Nh2 Hydrobromide

Strategies for the Preparation of Bromo-PEG1-NH2 Hydrobromide Precursors

The synthesis of this compound relies on the preparation of key precursors that incorporate the bromo- and amino- functionalities. A common strategy involves the modification of ethanolamine (B43304) or its derivatives. For instance, a representative synthesis for a similar compound, 2-bromoethylamine (B90993) hydrobromide, involves the bromination of ethanolamine using hydrobromic acid. chemicalbook.com

In this type of procedure, ethanolamine is added dropwise to cooled hydrobromic acid. chemicalbook.com Following the initial reaction, excess hydrobromic acid is removed via distillation. The concentrated product is then precipitated from the cooled solution by adding a solvent like acetone, leading to the crystallization of the hydrobromide salt, which can be isolated by filtration. chemicalbook.com This fundamental approach of converting a hydroxyl group to a bromide using a bromine source like HBr is a cornerstone in the synthesis of such precursors.

For Bromo-PEG1-NH2, the synthesis would logically start from a precursor like 2-(2-aminoethoxy)ethanol, which already contains the short PEG-like ether linkage. The hydroxyl group would then be converted to a bromide.

A plausible synthetic pathway for a precursor could involve:

Starting Material Selection: Choosing a bifunctional precursor such as 2-(2-aminoethoxy)ethanol.

Protection (Optional): The primary amine may be protected with a suitable protecting group (e.g., Boc) to prevent side reactions during the bromination step.

Bromination: The terminal hydroxyl group is converted to a bromide using a brominating agent (e.g., PBr₃ or CBr₄/PPh₃).

Deprotection and Salt Formation: The protecting group on the amine is removed, and the final product is isolated as a hydrobromide salt by treatment with hydrobromic acid.

This multi-step process ensures the selective formation of the desired heterobifunctional linker.

Nucleophilic Substitution Reactions Utilizing the Bromide Moiety

The carbon-bromine bond in this compound is polarized, with the carbon atom being electrophilic (partially positive) and the bromine atom being a good leaving group. chemguide.co.ukpressbooks.pub This makes the compound susceptible to nucleophilic substitution, where a nucleophile attacks the electrophilic carbon, displacing the bromide ion. chemguide.co.uk This reaction is fundamental to the use of this linker, allowing it to be covalently attached to various substrates. broadpharm.combroadpharm.combroadpharm.com

The bromide functional group serves as an effective site for alkylation reactions. In these reactions, a nucleophile forms a new bond with the electrophilic carbon of the PEG linker, effectively alkylating the nucleophile. The bromide is an excellent leaving group, facilitating these S_N2-type reactions. broadpharm.comchemguide.co.uk This reactivity allows the conjugation of the Bromo-PEG1-NH2 moiety to a wide range of molecules. A general strategy for the selective N-alkylation of primary amines using alkyl bromides involves a competitive deprotonation/protonation process under mild conditions to achieve monoalkylation. rsc.orgrsc.org

A key application of the bromide's reactivity is the formation of bonds between carbon and various heteroatoms. This is achieved by reacting this compound with nucleophiles containing oxygen, sulfur, or nitrogen. PEG-halides are known to react with nucleophiles such as free thiols (from cysteine residues in proteins, for example) and deprotonated carboxyl groups. biochempeg.comcreativepegworks.com

NucleophileHeteroatomResulting Linkage
Thiol (R-SH)SulfurThioether (C-S)
Carboxylate (R-COO⁻)OxygenEster (C-O)
Amine (R-NH₂)NitrogenAmine (C-N)

These reactions are pivotal for attaching the PEG linker to biomolecules or other chemical entities to build more complex architectures. For example, the reaction with a thiol creates a stable thioether bond, a common strategy in bioconjugation. creativepegworks.com

Amidation and Esterification Reactions Involving the Primary Amine Functionality

The primary amine (-NH2) of this compound is a nucleophilic center that readily participates in acylation reactions, most notably to form stable amide bonds. This functionality is crucial for conjugating the linker to molecules containing carboxylic acids or their activated derivatives.

The formation of an amide bond via the primary amine can be achieved through two primary strategies: direct coupling with carboxylic acids or reaction with activated esters.

Coupling with Carboxylic Acids: The direct reaction between the amine and a carboxylic acid requires the use of a coupling agent to facilitate the dehydration reaction. Commonly used coupling agents include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-dicyclohexylcarbodiimide), often in combination with additives like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). broadpharm.combiochempeg.comaxispharm.com EDC-mediated coupling is typically most effective under acidic conditions (e.g., pH 4.5). axispharm.com

Coupling with Activated Esters: A more direct and often higher-yielding method involves reacting the amine with a pre-activated carboxylic acid, such as an N-hydroxysuccinimide (NHS) ester. biochempeg.comcreativepegworks.comthermofisher.com This reaction proceeds efficiently under mild conditions, typically at a pH range of 7-9, and does not require an additional coupling agent. biochempeg.comaxispharm.com

Coupling MethodReagentsTypical ConditionsBond Formed
Carboxylic Acid CouplingCarboxylic Acid, EDC or DCC, HATU (optional)Anhydrous organic solvent (e.g., DMF, DMSO), pH 4.5 for EDCAmide
Activated Ester CouplingNHS EsterOrganic solvent (e.g., DMF, CH2Cl2), pH 7-9, 5-25°CAmide

The amide bond formed from the reaction of the primary amine is known for its high stability. biochempeg.comcreativepegworks.com This chemical robustness is critical for applications where the resulting conjugate must remain intact, such as in the development of therapeutic proteins or PROTACs. medchemexpress.comresearchgate.net Studies on PEGylation have shown that amide-linked conjugates are stable for extended periods, in some cases for several months, whereas ester-linked conjugates may degrade more rapidly through hydrolysis. nih.gov This stability ensures the structural integrity of the final molecule under physiological conditions.

Orthogonal Reactivity and Selective Functionalization Strategies Employing this compound

The distinct chemical nature of the terminal functional groups of this compound—a primary amine and a bromoalkane—underpins its utility in orthogonal synthesis. Orthogonal protection schemes are fundamental to selectively functionalizing one end of the linker while leaving the other intact for subsequent reactions. peptide.comrsc.org This strategy is crucial for the multi-step synthesis of complex molecules like PROTACs, where a warhead ligand and an E3 ligase ligand are tethered together.

The primary amine of this compound is typically protected with an acid-labile group, such as the tert-butoxycarbonyl (Boc) group. This protecting group is stable under the conditions required for the nucleophilic substitution reactions of the bromo group but can be readily removed with mild acid treatment. peptide.com For instance, the Boc-protected amine is unreactive towards nucleophiles and mild bases that might be employed in subsequent steps.

Conversely, the bromo group's reactivity is harnessed for nucleophilic substitution reactions, often with thiol-containing molecules to form stable thioether bonds. axispharm.com This reaction can be carried out in the presence of the Boc-protected amine without interference. Once the first moiety is attached via the bromo group, the Boc group can be cleaved to liberate the amine, which is then available for acylation or other modifications. This sequential functionalization is a cornerstone of its application in constructing bifunctional molecules.

The table below illustrates a typical orthogonal functionalization strategy using this compound.

StepReactant/ReagentFunctional Group TargetedProtecting GroupResulting Intermediate/Product
1Boc-anhydridePrimary amineBocBoc-NH-PEG1-Br
2Thiol-containing molecule (R-SH)Bromo groupBoc remainsBoc-NH-PEG1-S-R
3Trifluoroacetic acid (TFA)Boc groupBoc removedH2N-PEG1-S-R
4Carboxylic acid (R'-COOH) + coupling agentPrimary amineNoneR'-CO-NH-PEG1-S-R

This orthogonal approach allows for the controlled and directional assembly of complex molecular architectures, which is paramount in the rational design of targeted therapeutics like PROTACs. nih.gov The choice of protecting groups and the sequence of reactions can be tailored based on the specific requirements of the target molecule. iris-biotech.de

Considerations for Reaction Efficiency and Product Yield in the Synthesis of Derivatives of this compound

The efficiency of synthesizing derivatives of this compound is contingent on several factors, including reaction conditions, the nature of the substrates, and purification methods. Optimizing these parameters is crucial for maximizing product yield and purity, particularly in the context of multi-step syntheses like those for PROTACs. nih.gov

Nucleophilic Substitution at the Bromo Terminus:

The reaction of the bromo group with nucleophiles, such as thiols or amines, is a key step. The efficiency of this SN2 reaction is influenced by the solvent, base, and temperature. For instance, polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) are often preferred. The choice of base is also critical; a mild, non-nucleophilic base is typically used to deprotonate the nucleophile without promoting side reactions. The reaction temperature is another parameter that can be adjusted to control the reaction rate and minimize decomposition. beilstein-journals.org

Amide Bond Formation at the Amino Terminus:

The coupling of the deprotected primary amine with a carboxylic acid is another critical step. The yield of this amide bond formation is highly dependent on the coupling agent used. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like N-hydroxysuccinimide (NHS) to form an activated ester in situ. nih.govaxispharm.com The reaction is typically carried out in an anhydrous aprotic solvent. The pH of the reaction mixture can also influence the efficiency, with a slightly basic pH often favoring the reaction. creativepegworks.com

Impact of the PEG Linker:

The short PEG1 spacer in this compound enhances the aqueous solubility of the resulting derivatives, which can be advantageous for biological applications. explorationpub.com However, the composition and length of the PEG linker in PROTACs have been shown to be critical for their degradation efficiency. explorationpub.com Therefore, the synthesis of a library of derivatives with varying linker lengths is often necessary to identify the optimal construct. nih.gov

Purification and Characterization:

The purification of the final derivatives can be challenging due to the potential for side products and the often-similar polarities of the desired product and unreacted starting materials. Chromatographic techniques, such as high-performance liquid chromatography (HPLC), are commonly employed for purification. Thorough characterization of the final product using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry is essential to confirm its identity and purity.

The following table summarizes key considerations for optimizing the synthesis of derivatives of this compound.

Reaction TypeKey Parameters to OptimizeCommon Conditions/ReagentsPotential Challenges
Nucleophilic SubstitutionSolvent, Base, Temperature, Nucleophile concentrationDMF, K2CO3, 60-80°CSide reactions, low reactivity of hindered nucleophiles
Amide CouplingCoupling agent, Solvent, pH, Reaction timeEDC/NHS, HATU, DMF, slightly basicRacemization, low yield with sterically hindered substrates
PurificationChromatographic method, Eluent systemReverse-phase HPLCCo-elution of impurities, product loss during purification

By carefully controlling these factors, the synthesis of derivatives of this compound can be optimized to achieve high yields and purity, facilitating its application in the development of novel therapeutics.

Applications of Bromo Peg1 Nh2 Hydrobromide in Targeted Protein Degradation Protacs

The Fundamental Architecture and Mechanism of Proteolysis-Targeting Chimeras (PROTACs)

Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules engineered to eliminate specific proteins of interest (POIs) from within a cell. Their mechanism of action relies on the ubiquitin-proteasome system (UPS), the primary pathway for regulated protein degradation in eukaryotic cells. A typical PROTAC molecule consists of three distinct components: a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. By simultaneously binding the POI and an E3 ligase, the PROTAC forms a ternary complex, which brings the protein degradation machinery into close proximity with the target protein. biocat.comnih.gov This induced proximity facilitates the transfer of ubiquitin molecules from an E2-conjugating enzyme to the POI, marking it for destruction by the 26S proteasome. biocat.commedchemexpress.com A key feature of this process is its catalytic nature; once the POI is ubiquitinated, the PROTAC is released and can engage another target protein molecule, enabling potent degradation at sub-stoichiometric concentrations. biocat.com

Target Protein Ligands in PROTAC Design

The specificity of a PROTAC is primarily determined by the ligand that binds to the protein of interest (POI). This "warhead" directs the PROTAC to a particular protein, initiating the degradation cascade. A wide array of ligands for various protein targets have been incorporated into PROTACs, including those for nuclear receptors, kinases, and bromodomain-containing proteins. nih.govnih.gov An important aspect of PROTAC technology is that the POI ligand does not need to be a potent inhibitor of the protein's function. It only needs to provide sufficient binding affinity to recruit the target to the E3 ligase for ubiquitination. biocat.com This opens up the possibility of targeting proteins that have been traditionally considered "undruggable" because they lack a functional active site that can be easily inhibited.

The Linker's Influence on Ternary Complex Formation and Stability in PROTACs

The linker component of a PROTAC, which connects the POI ligand and the E3 ligase ligand, is far more than a simple spacer. Its length, composition, and attachment points are critical determinants of a PROTAC's efficacy. The linker plays a pivotal role in enabling the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase). An optimal linker facilitates favorable protein-protein interactions between the target and the E3 ligase, which can enhance the stability of the ternary complex and the efficiency of ubiquitination. nih.gov Conversely, a poorly designed linker can lead to steric clashes or an unfavorable orientation of the two proteins, preventing effective degradation. nih.govexplorationpub.com The chemical nature of the linker, whether it is based on polyethylene (B3416737) glycol (PEG), alkyl chains, or more rigid structures, also influences the physicochemical properties of the PROTAC, such as its solubility and cell permeability. nih.govexplorationpub.com

Strategic Integration of Bromo-PEG1-NH2 Hydrobromide into PROTAC Design

This compound is a bifunctional chemical entity that serves as a building block for PROTAC linkers. It features a bromo group at one end and a primary amine at the other, separated by a single ethylene (B1197577) glycol unit (PEG1). This short, hydrophilic linker component can be strategically incorporated into PROTACs to modulate their biological activity.

Linker Length and Flexibility Considerations in PROTAC Activity

The length and flexibility of the linker are paramount in PROTAC design. There is an optimal distance required between the target protein and the E3 ligase for efficient ubiquitination. nih.gov If the linker is too short, it may be impossible for both ligands to bind to their respective proteins simultaneously due to steric hindrance, thus preventing the formation of a productive ternary complex. nih.govexplorationpub.com On the other hand, an excessively long linker might not effectively bring the two proteins into close enough proximity for the ubiquitin transfer to occur. nih.gov

Short linkers, such as those derived from this compound, can be advantageous. Research has shown that potent PROTACs can be developed with very short linkers. For example, a study focused on degrading the oncogenic kinase BCR-ABL in chronic myeloid leukemia utilized a PROTAC with a single PEG unit linker (Arg-PEG1-Dasa). This PROTAC demonstrated potent degradation of BCR-ABL with a half-maximal degradation concentration (DC50) of 0.85 nM and a maximum degradation (Dmax) of 98.8%. nih.gov This highlights that for certain protein-ligand pairs, a short linker is not only tolerated but can lead to highly efficacious degraders.

The flexibility imparted by the ethylene glycol unit in this compound can also be beneficial, allowing the PROTAC to adopt a conformation that stabilizes the ternary complex. explorationpub.com However, the optimal linker length and composition must be determined empirically for each new PROTAC system, as there is no universally applicable rule. nih.gov

Modulating PROTAC Efficacy through Linker Modifications Derived from this compound

The modular nature of PROTACs allows for systematic optimization of their properties through linker modifications. Starting with a simple linker building block like this compound, researchers can synthesize a library of PROTACs with varying linker lengths and compositions to probe structure-activity relationships. nih.gov

For instance, extending the linker from a single PEG unit can have a dramatic impact on degradation selectivity. In one study, a lapatinib-based PROTAC was able to degrade both EGFR and HER2. However, the extension of the linker by a single ethylene glycol unit resulted in a selective EGFR degrader, completely abolishing HER2 degradation. nih.gov

The data from these studies illustrate that even subtle modifications originating from a simple building block like this compound can be a powerful strategy to fine-tune the potency and selectivity of PROTACs.

Table of Compounds Mentioned

Compound Name
This compound
Arg-PEG1-Dasa
Pomalidomide
Lenalidomide
Lapatinib
EGFR
HER2
HDAC6
BCR-ABL
CRBN
VHL
HIF-1α

Interactive Data Table: Efficacy of PROTACs with PEG1 Linkers

Broader Applications of Bromo Peg1 Nh2 Hydrobromide in Bioconjugation Chemistry

Covalent Attachment to Biomolecules

The fundamental application of Bromo-PEG1-NH2 hydrobromide lies in its ability to covalently link to biomolecules, thereby imparting new functions or properties. The PEG component of the linker can enhance the solubility and biocompatibility of the resulting conjugate. precisepeg.com

Protein Labeling and Functionalization Strategies with this compound

The functionalization of proteins is crucial for understanding their roles in complex biological processes. Self-labeling protein tags can be fused to proteins of interest to facilitate their labeling within cells. biorxiv.org this compound can be utilized in strategies for protein labeling and functionalization. The bromo group can react with nucleophilic residues on a protein, such as the thiol group of cysteine, to form a stable thioether bond. This allows for the site-specific attachment of the linker to the protein.

Subsequently, the exposed amine group of the linker can be conjugated to a variety of molecules, including fluorophores for imaging studies, or other functional moieties to modulate protein activity. This approach enables the precise introduction of probes at specific locations on a protein's surface, which is essential for studying protein dynamics and interactions. The use of small, genetically encoded peptide tags for labeling offers advantages over larger enzyme tags, as they are less likely to interfere with the protein's function. nih.gov

Parameter Description
Reactive Group 1 Bromo (Br)
Reactive Group 2 Amine (NH2)
Target Protein Residue Cysteine (via thiol group)
Resulting Linkage Thioether
Potential Attached Moieties Fluorophores, biotin (B1667282), small molecule drugs

Peptide Conjugation and Peptide-Based Systems Utilizing this compound

The conjugation of peptides to other molecules is a widely used strategy in drug development and diagnostics. nih.gov this compound can facilitate the creation of peptide-based systems with enhanced therapeutic potential. For instance, a peptide with a free carboxylic acid can be coupled to the amine end of the linker through amide bond formation. The bromo-functionalized end of the resulting peptide-linker conjugate can then be reacted with another molecule, such as a carrier protein or a small molecule drug.

A notable application in this area is the synthesis of Proteolysis-Targeting Chimeras (PROTACs). medchemexpress.commedchemexpress.com PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. medchemexpress.commedchemexpress.com this compound can serve as a component of the linker connecting the target protein-binding ligand and the E3 ligase-binding ligand. medchemexpress.commedchemexpress.com The length and composition of the PEG linker in a PROTAC are critical factors that influence the molecule's properties and efficacy. nih.gov

Conjugation Strategy Description
Peptide to Linker Amide bond formation between peptide's carboxylic acid and linker's amine.
Linker to Molecule Nucleophilic substitution of the bromo group by a suitable nucleophile on the target molecule.
Example Application Synthesis of PROTACs for targeted protein degradation. medchemexpress.commedchemexpress.com

Surface Modification and Immobilization Techniques with this compound

The ability to modify and functionalize surfaces is critical for the development of advanced biomaterials, biosensors, and drug delivery systems. nih.gov this compound provides a versatile platform for these applications due to its dual reactivity.

Fabrication of Functionalized Materials for Biosensing and Drug Delivery

In the realm of biosensing, the immobilization of bioreceptors, such as antibodies or enzymes, onto a solid support is a key step. nih.gov Surfaces can be initially treated to expose functional groups that can react with the amine end of this compound. The bromo-functionalized surface can then be used to capture specific biomolecules. The PEG linker helps to create a hydrophilic and biocompatible surface, which can reduce non-specific binding and improve the performance of the biosensor.

For drug delivery, nanoparticles and other carrier systems can be functionalized with this compound. The amine group can be used to attach the linker to the surface of the delivery vehicle. Subsequently, targeting ligands or drugs can be conjugated to the bromo end of the linker. This strategy allows for the creation of targeted drug delivery systems that can specifically deliver their payload to diseased cells or tissues.

Development of Bio-Interfaces for Cell and Material Interactions

The interaction between cells and materials is a critical aspect of tissue engineering and medical implant design. Surface properties play a major role in dictating cellular responses such as adhesion, proliferation, and differentiation. acs.org By grafting this compound onto a material's surface, it is possible to create a bio-interface with controlled chemical and physical properties.

The amine group of the linker can be used to attach cell-adhesive peptides or other signaling molecules to the surface. This can promote specific cell attachment and guide tissue formation. The PEG spacer helps to create a non-fouling background, preventing the non-specific adsorption of proteins and other biomolecules that could trigger an undesirable inflammatory response. This control over the cell-material interface is essential for the successful integration of biomedical devices in the body.

Development of Biocompatible Probes and Chemical Tools Incorporating this compound

This compound is a valuable building block for the synthesis of a wide range of biocompatible probes and chemical tools used in chemical biology and medicinal chemistry. Its ability to link different molecular entities in a controlled manner is central to its utility.

As previously mentioned, a significant application is in the construction of PROTACs. medchemexpress.commedchemexpress.comchemenu.com The linker in a PROTAC is not just a passive spacer but plays an active role in the formation of the ternary complex between the target protein and the E3 ligase. precisepeg.comnih.gov The short PEG chain of this compound can provide the necessary flexibility and solubility for the PROTAC to function effectively.

Furthermore, this linker can be used to create bifunctional probes for studying protein-protein interactions or for activity-based protein profiling. By attaching a reactive group to one end and a reporter tag (like a fluorophore or biotin) to the other, researchers can design tools to covalently label and identify specific proteins in complex biological samples. The hydrophilic nature of the PEG spacer helps to maintain the solubility of these probes in aqueous biological environments.

Tool/Probe Role of this compound Example Application
PROTACs Component of the linker connecting the two ligands. medchemexpress.commedchemexpress.comTargeted protein degradation for therapeutic purposes. chemenu.com
Bifunctional Probes Connects a reactive group to a reporter tag.Activity-based protein profiling.
Chemical Tools Serves as a versatile building block for complex molecule synthesis.Development of novel imaging agents.

Integration of this compound into Advanced Drug Delivery Systems

The primary amine group allows for conjugation to various molecules, including drugs, targeting ligands, or the surface of nanocarriers, through stable amide bond formation. The bromo group serves as a reactive handle for attaching other functionalities, often through nucleophilic substitution reactions. The short PEG1 spacer enhances water solubility and can provide a degree of steric hindrance, which is beneficial in biological systems.

Modification of Nanocarriers (e.g., Liposomes, Nanoparticles)

The surface modification of nanocarriers is a critical strategy to improve their pharmacokinetic profile, enhance stability, and enable targeted delivery. The amine group of this compound can be readily coupled to activated carboxyl groups on the surface of nanocarriers like liposomes or polymeric nanoparticles. nih.gov This process, often referred to as PEGylation, can shield the nanocarrier from opsonization and subsequent clearance by the reticuloendothelial system, thereby prolonging its circulation time.

While specific studies detailing the use of this compound for modifying liposomes are not prevalent, the general principles of liposome (B1194612) functionalization are well-established. nih.govnih.govdtu.dk For instance, liposomes are often prepared with lipids containing reactive head groups that can be conjugated with amine-terminated PEG linkers. dtu.dk The bromo- functional end of the attached linker could then be used for further conjugation of therapeutic agents or targeting moieties.

Similarly, polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), can be surface-functionalized. nih.govnih.gov The carboxyl groups on the PLGA surface can be activated to react with the amine of this compound. This would result in a nanoparticle coated with a layer of PEG ending in a reactive bromo group, ready for further modification.

Table 1: Potential Applications in Nanocarrier Modification

Nanocarrier Type Functionalization Strategy Potential Outcome
Liposomes Conjugation to lipid head groups Enhanced circulation time, platform for further functionalization
Polymeric Nanoparticles Covalent attachment to polymer end groups Improved biocompatibility, reduced aggregation

Role in Stimuli-Responsive Drug Delivery Systems

Stimuli-responsive drug delivery systems are designed to release their payload in response to specific triggers present in the target microenvironment, such as changes in pH or the presence of certain enzymes. nih.govfrontiersin.orgmdpi.comthno.org The bifunctional nature of this compound allows for its incorporation as a linker that can be part of a stimuli-sensitive construct.

For instance, in a pH-responsive system, the linker could be used to attach a drug to a nanocarrier via an acid-labile bond. While this compound itself does not confer pH sensitivity, it can be a component in a larger system that does. For example, the amine group could be used to attach the linker to a pH-sensitive polymer.

In the context of enzyme-responsive systems, the linker could be used to conjugate a drug to a peptide sequence that is a substrate for a tumor-specific enzyme. mdpi.com Upon reaching the tumor microenvironment, the enzyme would cleave the peptide, releasing the drug. The stable amide bond formed by the amine group of the linker would be crucial for the integrity of the conjugate until it reaches its target.

Table 2: Potential Roles in Stimuli-Responsive Systems

Stimulus Mechanism of Action Role of this compound
pH Cleavage of an acid-labile bond Component of the linkage between drug and carrier
Enzymes Enzymatic cleavage of a specific substrate Connects the drug to the enzyme-cleavable moiety

Application as a Linker in Targeted Delivery Platforms

Targeted drug delivery aims to increase the concentration of a therapeutic agent at the site of action while minimizing off-target effects. This is often achieved by conjugating the drug or drug carrier to a ligand that specifically binds to receptors overexpressed on target cells. mdpi.comnih.gov this compound is well-suited for this purpose, acting as a bridge between the therapeutic payload and the targeting moiety.

In the development of antibody-drug conjugates (ADCs), for example, a linker is used to attach a potent cytotoxic drug to a monoclonal antibody that targets a tumor-associated antigen. The amine group of this compound could be used to react with an activated derivative of the drug, while the bromo group could be modified to react with the antibody.

Beyond ADCs, this linker can be used to attach various targeting ligands, such as peptides or small molecules, to nanocarriers. mdpi.comnih.gov For example, a targeting peptide could be synthesized with a functionality that reacts with the bromo group of the linker, which has been previously attached to a nanoparticle via its amine group. This creates a targeted nanocarrier capable of delivering its cargo to specific cells or tissues.

Table 3: Examples of Ligand Conjugation for Targeted Delivery

Targeting Ligand Therapeutic Payload Role of this compound
Monoclonal Antibody Cytotoxic Drug Forms a stable linkage in an Antibody-Drug Conjugate
Peptide (e.g., RGD) Nanoparticle encapsulating a drug Connects the targeting peptide to the nanocarrier surface

Polymer Chemistry and Materials Science Contributions of Bromo Peg1 Nh2 Hydrobromide

Synthesis of PEGylated Polymers through Functionalization with Bromo-PEG1-NH2 Hydrobromide

No specific examples or data tables of polymers functionalized with this compound were found.

Role of this compound in Graft Polymerization Techniques

No literature was identified that details the use of this molecule as an initiator or linker in graft polymerization.

Development of Functional Polymeric Coatings Using this compound Derivatives

No research on the development of coatings derived from this specific compound could be located.

Engineering of Complex Biomolecular Constructs with PEG Linkers Derived from this compound

While identified as a PROTAC linker, specific details on the synthesis and characterization of the resulting biomolecular constructs were not available.

Advanced Research Directions and Future Perspectives for Bromo Peg1 Nh2 Hydrobromide

Development of Novel Synthetic Routes for Bromo-PEG1-NH2 Hydrobromide with Enhanced Efficiency and Sustainability

Future research in this area is directed towards the development of more efficient and greener synthetic protocols. One promising avenue is the application of flow chemistry, which can enable precise control over reaction parameters, leading to improved yields and reduced byproduct formation. Furthermore, the principles of green chemistry are increasingly being applied to the synthesis of PEG-containing molecules. nih.govksu.edu.samasterorganicchemistry.com This includes the use of more benign solvents, catalytic methods to replace stoichiometric reagents, and processes that minimize waste generation. sigmaaldrich.com For instance, the direct amination of a bromo-PEG precursor under greener conditions or the enzymatic synthesis of key intermediates could offer more sustainable alternatives to classical methods. nih.gov

A comparative analysis of potential synthetic strategies highlights the drive towards greater efficiency and sustainability:

ParameterTraditional SynthesisPotential Improved Synthesis
Starting Materials Often requires protection/deprotection stepsReadily available, less complex precursors
Reaction Steps Multi-step, leading to lower overall yieldFewer steps, potentially one-pot reactions
Reagents Stoichiometric, potentially hazardous reagentsCatalytic, greener reagents
Solvents Often chlorinated or other hazardous solventsAqueous or recyclable "green" solvents
Purification Multiple chromatographic purificationsSimplified purification, potential for crystallization
Sustainability Higher E-Factor (waste/product ratio)Lower E-Factor, more atom-economical

This table presents a conceptual comparison of synthetic approaches. Specific yields and conditions would be dependent on the developed methodology.

Exploration of Diverse Chemical Reactivity and Derivatization Opportunities for this compound

The true potential of this compound lies in its bifunctionality, which allows for a wide range of chemical transformations at both the bromo and amino termini. The bromo group serves as a versatile electrophile, readily undergoing nucleophilic substitution reactions with a variety of nucleophiles. ksu.edu.salibretexts.org Conversely, the primary amine is a potent nucleophile, capable of reacting with a host of electrophilic partners. eopcw.com

Future research will undoubtedly focus on expanding the repertoire of reactions that can be employed to derivatize this linker. This includes the exploration of novel coupling chemistries that offer high selectivity and efficiency. For example, the bromo group can be displaced by thiols, phenols, and other heteroatomic nucleophiles to generate a diverse array of bioconjugates. rsc.orgbroadpharm.com The amine terminus can be acylated, alkylated, or used in reductive amination protocols to attach a wide range of molecular entities. eopcw.com

The table below summarizes the potential reactivity of the functional groups of this compound:

Functional GroupClass of ReactantResulting LinkagePotential Applications
Bromo (Electrophile) Thiols (e.g., from Cysteine)ThioetherProtein conjugation, ADC development
PhenolsEtherLinkage to small molecule drugs or probes
AzidesAzide (for subsequent Click Chemistry)Modular synthesis of complex conjugates
CarboxylatesEsterIntroduction of cleavable linkers
Amine (Nucleophile) Activated Esters (e.g., NHS esters)AmidePeptide and protein labeling
Carboxylic Acids (with coupling agents)AmideAttachment of small molecules, fluorophores
Aldehydes/Ketones (reductive amination)Secondary AmineStable, non-hydrolyzable linkage
Isocyanates/IsothiocyanatesUrea/ThioureaFormation of stable, rigid linkages

Structure-Activity Relationship Studies of Linkers, Including this compound, in PROTACs and Bioconjugates

For a short linker like Bromo-PEG1-NH2, its incorporation into a PROTAC would place the E3 ligase ligand and the target protein binder in close proximity. Structure-activity relationship (SAR) studies are crucial to understand how the specific structural features of this linker impact biological activity. researchgate.net For instance, the ether oxygen of the PEG unit can participate in hydrogen bonding interactions that may stabilize the ternary complex. nih.gov The relative orientation of the bromo and amino functionalities after conjugation will dictate the spatial arrangement of the linked molecules.

Future research will involve the systematic synthesis of PROTACs and other bioconjugates where this compound is incorporated, followed by rigorous biological evaluation. This will allow for a detailed understanding of how this specific linker contributes to the structure-activity landscape.

Applications of this compound in Emerging Chemical Biology Modalities

While the primary application of this compound is in the construction of PROTACs, its utility extends to a variety of other emerging areas in chemical biology. bldpharm.comnih.gov The ability to link two different molecular entities with a short, defined spacer is a powerful tool for probing and manipulating biological systems.

One exciting future direction is the use of this linker in the development of other types of targeted chimeric molecules, such as:

Phosphatase-recruiting chimeras (PhoRCs): These molecules recruit phosphatases to a target protein to induce its dephosphorylation. mdpi.com

Lysosome-targeting chimeras (LYTACs): These direct extracellular and membrane proteins to the lysosome for degradation. mdpi.com

Molecular glues: While mechanistically distinct from PROTACs, the principles of bifunctionality are relevant to the design of novel molecular glues that induce proximity between two proteins.

Furthermore, the bromo and amino functionalities can be used to attach a wide range of chemical tools, such as fluorophores, biotin (B1667282) tags, or photo-crosslinkers, creating multifunctional probes for studying protein-protein interactions, cellular localization, and other biological processes. rsc.org

Methodological Advancements in Characterization for Complex Conjugates Derived from this compound

The synthesis of complex conjugates derived from this compound necessitates the use of advanced analytical techniques for their comprehensive characterization. The relatively low molecular weight of the linker itself allows for detailed structural elucidation by standard methods, but the characterization of its macromolecular conjugates requires more sophisticated approaches.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure of the linker and its immediate derivatives. mdpi.comnih.govresearchgate.net High-resolution mass spectrometry (HRMS) is essential for verifying the exact mass of the synthesized compounds. mdpi.combeilstein-journals.org

For larger bioconjugates, a combination of techniques is often required. Size-exclusion chromatography (SEC) can be used to assess the purity and aggregation state of protein conjugates. Peptide mapping and tandem mass spectrometry (MS/MS) are employed to identify the site of conjugation on a protein. researchgate.net

Future advancements in this area will likely involve the development of novel integrated analytical workflows, such as coupling liquid chromatography with mass spectrometry (LC-MS) and ion-mobility spectrometry, to provide more detailed structural information on complex conjugates in a single analysis.

Below is a representative table of analytical techniques and their applications in the characterization of this compound and its derivatives:

Analytical TechniqueInformation Obtained
¹H and ¹³C NMR Structural confirmation of the linker and its small molecule derivatives. mdpi.comnih.gov
High-Resolution Mass Spectrometry (HRMS) Accurate mass determination and elemental composition. mdpi.combeilstein-journals.org
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups.
Size-Exclusion Chromatography (SEC) Analysis of purity and aggregation of protein conjugates.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation and identification of reaction components and products. researchgate.net
Tandem Mass Spectrometry (MS/MS) Sequencing of peptides and identification of conjugation sites. researchgate.net

Q & A

Q. What is the role of Bromo-PEG1-NH2 hydrobromide in PROTAC molecule synthesis, and how does its structure influence linker efficiency?

this compound serves as a heterobifunctional linker in PROTAC synthesis, connecting a target-binding ligand to an E3 ubiquitin ligase recruiter. The bromo group enables alkylation of thiol-containing moieties, while the primary amine facilitates conjugation to carboxylic acid groups via carbodiimide chemistry. The short PEG spacer balances solubility and steric effects, critical for maintaining ternary complex stability . To validate linker efficiency, researchers should compare proteasome-mediated degradation rates of target proteins using PROTACs with varying spacer lengths.

Q. What experimental protocols are recommended for conjugating this compound to cysteine-containing proteins?

Conjugation involves dissolving the compound in anhydrous DMSO to prevent hydrolysis, followed by reaction with reduced protein thiols at pH 7.0–8.5 (e.g., Tris-HCl buffer). A 2:1 molar excess of linker-to-protein is typical to ensure complete labeling. Post-reaction, excess reagent is removed via dialysis or size-exclusion chromatography. Confirmation of conjugation requires SDS-PAGE with Coomassie staining and MALDI-TOF mass spectrometry to detect mass shifts .

Q. How do pH and temperature affect the stability of this compound during storage and reaction conditions?

The compound is hygroscopic and prone to hydrolysis in aqueous solutions. Stability tests show optimal storage at -20°C in desiccated, argon-purged vials. In reactions, maintain pH < 8.0 to minimize amine group protonation, which reduces nucleophilicity. Kinetic studies using HPLC-MS indicate a half-life of 4–6 hours in PBS (pH 7.4, 25°C), necessitating time-controlled reactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side reactions during PROTAC synthesis with this compound?

Side reactions (e.g., disulfide formation or PEG oxidation) are mitigated by:

  • Using degassed solvents and inert atmospheres.
  • Incorporating reducing agents (e.g., TCEP) to maintain free thiols.
  • Optimizing stoichiometry: A 1.2:1 molar ratio of bromo-PEG linker to thiol ligand reduces dimerization. Post-synthesis, reverse-phase HPLC with UV detection at 280 nm identifies impurities, while LC-MS confirms product integrity .

Q. What advanced analytical techniques resolve structural ambiguities in this compound derivatives?

  • NMR Spectroscopy: 1^1H-NMR (DMSO-d6) identifies bromoethyl protons (δ 3.7–3.9 ppm) and PEG methylene signals (δ 3.5–3.6 ppm).
  • High-Resolution Mass Spectrometry (HR-MS): ESI+ mode detects [M+H]+^+ ions, with isotopic patterns confirming bromine presence.
  • X-ray Crystallography: For crystalline derivatives, this reveals hydrogen-bonding networks between the hydrobromide counterion and PEG oxygen .

Q. How can cross-reactivity of this compound with non-target biomolecules be assessed in complex biological matrices?

Competitive binding assays using fluorescence polarization or surface plasmon resonance (SPR) quantify linker specificity. For example, incubate the linker with serum albumin or glutathione to measure off-target alkylation. Data normalization to negative controls (e.g., PEG1-NH2 without bromo) isolates signal noise. Cross-reactivity >10% warrants spacer redesign or alternative conjugation strategies .

Q. What strategies prevent premature degradation of this compound in cellular assays?

  • Use serum-free media to avoid thiol-rich proteins.
  • Add stabilizers like EDTA (1–5 mM) to chelate metal ions that catalyze hydrolysis.
  • Conduct time-course experiments to identify optimal exposure windows, as prolonged incubation (>12 hours) reduces active linker availability by 60–70% .

Q. How is conjugation efficiency validated when using this compound in multi-step PROTAC assembly?

Employ orthogonal validation:

  • Fluorescent Labeling: Attach Cy5 to the amine group and quantify fluorescence intensity post-conjugation.
  • Bradford Assay: Compare protein concentrations pre- and post-reaction to assess unreacted linker removal.
  • DSC (Differential Scanning Calorimetry): Monitor thermal stability shifts in conjugated proteins, which correlate with successful modification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.